![molecular formula C13H10Cl2N2O3S B2946631 Ethyl 2-[(2,5-dichlorobenzoyl)amino]-1,3-thiazole-4-carboxylate CAS No. 392246-47-8](/img/structure/B2946631.png)
Ethyl 2-[(2,5-dichlorobenzoyl)amino]-1,3-thiazole-4-carboxylate
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Overview
Description
“Ethyl 2-[(2,5-dichlorobenzoyl)amino]-1,3-thiazole-4-carboxylate” is a chemical compound. It belongs to the class of organic medicinal compounds known as 2-aminothiazoles . These compounds are used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Synthesis Analysis
The synthesis of such compounds involves reactions of dichlorobenzoyl chloride and arylamine compounds . In one study, eight compounds were synthesized and characterized by FTIR and NMR . The reactions were carried out in N,N′-dimethylformamide solution at 60 °C .
Molecular Structure Analysis
The molecular formula of “Ethyl 2-[(2,5-dichlorobenzoyl)amino]-1,3-thiazole-4-carboxylate” is C16H15Cl2NO3S . It has an average mass of 372.266 Da and a monoisotopic mass of 371.014984 Da .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Ethyl 2-[(2,5-dichlorobenzoyl)amino]-1,3-thiazole-4-carboxylate” and its derivatives are complex and involve several steps . The reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .
Scientific Research Applications
Synthetic Chemistry and Structural Analysis
- The synthesis and characterization of thiazole derivatives, including modifications to improve antimicrobial activities, have been a focal point of research. Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives were modified and synthesized using readily available materials, showcasing their potential in antimicrobial activities against various strains of bacteria and fungi. Structural-activity relationships were explored using 3D-QSAR analysis to understand the impact of modifications on antimicrobial effectiveness (Desai et al., 2019).
- Research on thiazole derivatives also includes the synthesis of novel compounds utilizing ultrasonic and thermally mediated aminolysis. This method provided an efficient approach to create new thiazole-5-carboxylates, highlighting the versatility of thiazole compounds in synthetic chemistry (Baker & Williams, 2003).
Antimicrobial and Antitumor Activity
- Thiazole derivatives have been evaluated for their antimicrobial and antitumor activities. A study on ethyl 2-substituted-aminothiazole-4-carboxylate analogs demonstrated potential anticancer activity against various human tumor cell lines, with some compounds showing remarkable activity against specific leukemia cell lines. This research underlines the potential therapeutic applications of thiazole derivatives in oncology (El-Subbagh et al., 1999).
Chemical Synthesis Techniques
- Innovative synthetic techniques for thiazole derivatives, such as the solvent-free synthesis of 2-amino-5-aryloxymethyl-1,3,4-thiadiazoles, have been explored. This approach offers advantages like reduced environmental impact and simplified processing, contributing to the field of green chemistry (Li et al., 2006).
Mechanism of Action
Target of Action
Thiazole derivatives have been known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, depending on their specific biological activity .
Result of Action
Thiazole derivatives are known to have various effects at the molecular and cellular level, depending on their specific biological activity .
properties
IUPAC Name |
ethyl 2-[(2,5-dichlorobenzoyl)amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O3S/c1-2-20-12(19)10-6-21-13(16-10)17-11(18)8-5-7(14)3-4-9(8)15/h3-6H,2H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSMJOFTOZFIFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(2,5-dichlorobenzoyl)amino]-1,3-thiazole-4-carboxylate |
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